molecular formula C17H22N4O3S B4600108 ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

Cat. No.: B4600108
M. Wt: 362.4 g/mol
InChI Key: JNJZJDZHTXVMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the isobutyl group. The final steps involve the formation of the benzoate ester and the attachment of the sulfanylacetyl group. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of analogs with different functional groups.

Scientific Research Applications

ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes, inhibiting their activity. This can lead to the disruption of metabolic pathways in microorganisms, making it a potential antimicrobial agent. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (2-[[([5-[1-(4-METHYLPHENOXY)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL)ACETYL]AMINO]-1,3-THIAZOL-4-YL)ACETATE
  • 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Uniqueness

ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its specific structural features, such as the isobutyl group and the benzoate ester. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other triazole derivatives.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-24-16(23)12-5-7-13(8-6-12)18-15(22)10-25-17-19-14(20-21-17)9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJZJDZHTXVMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
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ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
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ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
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ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
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ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
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ETHYL 4-({2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE

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